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Compound of Interest

Compound Name: 5-Nitro-2-indanone

Cat. No.: B051443

For Researchers, Scientists, and Drug Development Professionals

5-Nitro-2-indanone is a versatile synthetic intermediate characterized by the presence of a
reactive ketone and a nitro group on the aromatic ring. These functional groups provide
multiple avenues for chemical modification, making it a valuable building block in the synthesis
of a variety of organic molecules, particularly in the realm of medicinal chemistry. The primary
applications of 5-nitro-2-indanone revolve around the transformation of its nitro group and the
reactivity of its carbonyl and a-methylene groups.

Key Synthetic Applications

The synthetic utility of 5-nitro-2-indanone is primarily centered on two key transformations:

e Reduction of the Nitro Group: The nitro functionality can be readily reduced to a primary
amine, yielding 5-amino-2-indanone. This amino group serves as a crucial handle for the
introduction of diverse substituents and the construction of various heterocyclic systems. 5-
Amino-2-indanone is a key precursor for the synthesis of kinase inhibitors and other
biologically active compounds.

e Reactions involving the Carbonyl Group: The ketone in 5-nitro-2-indanone can undergo a
range of classical carbonyl reactions. A notable example is the Knoevenagel condensation
with activated methylene compounds, which allows for the extension of the carbon skeleton
and the formation of a,B-unsaturated systems.
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Application 1: Synthesis of 5-Amino-2-indanone via
Catalytic Hydrogenation

The reduction of 5-nitro-2-indanone to 5-amino-2-indanone is a fundamental and widely used
transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme:

H2, Pd/C

5-Nitro-2-indanone Ethanol >| 5-Amino-2-indanone

Click to download full resolution via product page

Caption: Catalytic hydrogenation of 5-Nitro-2-indanone.

Experimental Protocol: Catalytic Hydrogenation of 5-
Nitro-2-indanone

Materials:

e 5-Nitro-2-indanone

e 10% Palladium on carbon (Pd/C)

» Ethanol (reagent grade)

e Hydrogen gas (H2)

« Filtration aid (e.g., Celite®)

» Round-bottom flask

e Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

o Magnetic stirrer
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« Filtration apparatus

Procedure:

 In a suitable round-bottom flask, dissolve 5-nitro-2-indanone (1.0 eq) in ethanol.
o Carefully add 10% Pd/C (typically 5-10 mol% of the catalyst) to the solution.

» Seal the flask and connect it to the hydrogenation apparatus.

» Evacuate the flask and purge with hydrogen gas. Repeat this cycle three times to ensure an
inert atmosphere.

e Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon)
and stir the reaction mixture vigorously at room temperature.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring
hydrogen uptake. The reaction is typically complete within 2-6 hours.

e Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an
inert gas (e.g., nitrogen or argon).

« Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash
the filter cake with ethanol.

o Combine the filtrate and washings and concentrate under reduced pressure to afford 5-
amino-2-indanone. The product can be further purified by recrystallization or column
chromatography if necessary.

: _

Temperatur . .
Catalyst Solvent Pressure Time (h) Yield (%)
e
1 atm
10% Pd/C Ethanol Room Temp. 4 >95
(balloon)
10% Pd/C Methanol 50 psi Room Temp. 2 ~98
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Application 2: Knoevenagel Condensation for the
Synthesis of a,B-Unsaturated Compounds

The active methylene group adjacent to the carbonyl in 5-nitro-2-indanone can participate in
condensation reactions. However, a more common application involves the Knoevenagel
condensation of the carbonyl group with active methylene compounds, such as malononitrile,
to generate versatile intermediates.

Reaction Scheme:

+ Malononitrile . Piperidine, Ethanol, Reflux .

5-Nitro-2-indanone Intermediate Knoevenagel Product

Click to download full resolution via product page

Caption: Knoevenagel condensation of 5-Nitro-2-indanone.

Experimental Protocol: Knoevenagel Condensation of 5-
Nitro-2-indanone with Malononitrile

Materials:

e 5-Nitro-2-indanone

e Malononitrile

o Piperidine (catalyst)

o Ethanol (reagent grade)

e Round-bottom flask with reflux condenser
» Magnetic stirrer and heating mantle

« Filtration apparatus

Procedure:
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e To a round-bottom flask, add 5-nitro-2-indanone (1.0 eq) and malononitrile (1.1 eq) in
ethanol.

e Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

e Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by
TLC.

e Upon completion, cool the reaction mixture to room temperature.

e The product often precipitates from the solution upon cooling. If not, the solvent can be
partially evaporated to induce crystallization.

» Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Suantitative |

Active
Aldehydel/K . .
A Methylene Catalyst Solvent Conditions Yield (%)
etone
Compound
5-Nitro-2-
) Malononitrile Piperidine Ethanol Reflux, 3h 85-95
indanone
5-Nitro-2- Ethyl o
_ Piperidine Ethanol Reflux, 4h 80-90
indanone cyanoacetate

Application 3: Synthesis of N-Substituted 5-Amino-
2-indanone Derivatives for Kinase Inhibitors

5-Amino-2-indanone is a valuable precursor in the synthesis of various kinase inhibitors, which
are a significant class of therapeutic agents in oncology. The amino group can be
functionalized through various reactions, such as acylation, alkylation, and reductive amination,
to introduce pharmacologically important moieties.

Workflow for Synthesis of Kinase Inhibitor Precursors:
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Synthesis of 5-Amino-2-indanone

5-Nitro-2-indanone

}eduction

5-Amino-2-indanone

Buchwald-Hartwig

Acylation Alkylation Coupling

Functionalization of Amino Group

Y Y Y
N-Acyl-5-amino-2-indanone N-Alkyl-5-amino-2-indanone N-Aryl-5-amino-2-indanone

Further Transformations

Kinase Inhibitor Scaffold

Click to download full resolution via product page

Caption: Synthetic workflow from 5-Nitro-2-indanone to kinase inhibitor scaffolds.

Experimental Protocol: Synthesis of N-Acyl-5-amino-2-
indanone

Materials:
e 5-Amino-2-indanone
e Acid chloride or anhydride (e.g., acetyl chloride)

¢ A non-nucleophilic base (e.g., triethylamine or pyridine)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Round-bottom flask

Magnetic stirrer

Standard work-up and purification equipment
Procedure:

e Dissolve 5-amino-2-indanone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under
an inert atmosphere.

e Cool the solution to 0 °C in an ice bath.

» Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

 Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
e Upon completion, quench the reaction with water.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography or recrystallization to obtain the desired
N-acyl derivative.

Quantitative Data for N-Acylation

. Acylating . .

Amine Base Solvent Time (h) Yield (%)
Agent
5-Amino-2- Acetyl ) )
Triethylamine  DCM 2 92
indanone Chloride
5-Amino-2- Benzoyl o
, _ Pyridine THF 4 88
indanone Chloride
Conclusion

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

5-Nitro-2-indanone is a valuable and versatile starting material in organic synthesis. Its
primary utility lies in its straightforward conversion to 5-amino-2-indanone, a key building block
for a wide range of biologically active molecules, particularly in the development of kinase
inhibitors. Furthermore, the carbonyl group of 5-nitro-2-indanone allows for various
transformations, such as Knoevenagel condensations, to build molecular complexity. The
protocols and data presented here provide a foundation for researchers to explore the rich
chemistry of this important synthetic intermediate.

 To cite this document: BenchChem. [Applications of 5-Nitro-2-indanone in Organic
Synthesis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051443#applications-of-5-nitro-2-indanone-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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